molecular formula C6H10N4OS B1486589 1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol CAS No. 1153383-66-4

1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol

Cat. No. B1486589
M. Wt: 186.24 g/mol
InChI Key: DENYSAQYOXCJJL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Corrosion Inhibition

1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol and similar compounds have been studied for their potential as corrosion inhibitors. For instance, derivatives like 1,3,4-oxadiazole compounds have demonstrated significant corrosion inhibition properties for mild steel in acidic environments. These inhibitors function by forming a protective layer on the metal surface, which is evident from increased charge transfer resistance and confirmed through electrochemical and SEM analyses. Their adsorption characteristics follow the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms on the metal surface (Ammal, Prajila, & Joseph, 2018).

Thiol-Selective Reagents in Biological Research

Tetrazole-5-thiol derivatives, such as heteroaromatic alkylsulfones, have been identified as highly selective and reactive thiol-blocking reagents. These compounds are crucial for biological studies, especially in proteomics, where they prevent cross-linking of cysteine-containing peptides. Their selectivity is important for accurate studies of physiological and pathological processes, avoiding cross-reactivity with oxidized protein sulfenic acids, a common issue with traditional thiol-blocking agents (Chen et al., 2017).

Synthetic Applications

Tetrazole-5-thiol compounds have been utilized in synthetic chemistry for the preparation of various heterocyclic compounds. They serve as building blocks in reactions such as the formal hydroamination of styrenes, leading to the formation of tetrazolothione moieties. Such reactions are facilitated by catalysts like Ga(OTf)3 and involve a sequence of hydrothiolation followed by rearrangement, demonstrating the versatility of tetrazole-5-thiols in organic synthesis (Savolainen, Han, & Wu, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(oxan-4-yl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)5-1-3-11-4-2-5/h5H,1-4H2,(H,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYSAQYOXCJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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